molecular formula C18H23N5O2 B12342315 N-(2,3-dimethylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide

N-(2,3-dimethylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide

Cat. No.: B12342315
M. Wt: 341.4 g/mol
InChI Key: BRSOHGKNUWPYJZ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide is a synthetic organic compound that belongs to the class of triazolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide typically involves the reaction of 2,3-dimethylaniline with 3-methoxyaniline in the presence of a triazolidine-4-carboxamide precursor. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reaction. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization can ensure the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can lead to a wide range of substituted triazolidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a potential bioactive compound with applications in drug discovery and development.

    Medicine: As a candidate for the development of new therapeutic agents targeting specific diseases.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,3-dimethylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide include other triazolidine derivatives with different substituents on the phenyl and anilino groups. Examples include:

  • N-(2,4-dimethylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide
  • N-(2,3-dimethylphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide
  • N-(2,3-dimethylphenyl)-5-(3-ethoxyanilino)triazolidine-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both 2,3-dimethylphenyl and 3-methoxyanilino groups may confer unique properties that distinguish it from other triazolidine derivatives.

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide

InChI

InChI=1S/C18H23N5O2/c1-11-6-4-9-15(12(11)2)20-18(24)16-17(22-23-21-16)19-13-7-5-8-14(10-13)25-3/h4-10,16-17,19,21-23H,1-3H3,(H,20,24)

InChI Key

BRSOHGKNUWPYJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)OC)C

Origin of Product

United States

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